molecular formula C9H8BrF2NO2 B14797134 Ethyl 6-bromo-4-(difluoromethyl)nicotinate

Ethyl 6-bromo-4-(difluoromethyl)nicotinate

Cat. No.: B14797134
M. Wt: 280.07 g/mol
InChI Key: RRNUGZCPFPFCSA-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-4-(difluoromethyl)nicotinate is a chemical compound with the molecular formula C9H7BrF2NO2 It is a derivative of nicotinic acid, featuring a bromine atom at the 6th position and a difluoromethyl group at the 4th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-4-(difluoromethyl)nicotinate typically involves the bromination of ethyl nicotinate followed by the introduction of the difluoromethyl group. One common method is the use of bromine in the presence of a catalyst to achieve selective bromination at the 6th position. The difluoromethylation can be achieved using difluoromethylating agents such as difluoromethyl bromide under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and difluoromethylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-4-(difluoromethyl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling with a boronic acid would result in a biaryl compound .

Scientific Research Applications

Ethyl 6-bromo-4-(difluoromethyl)nicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of molecules targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-4-(difluoromethyl)nicotinate involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to specific biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-bromo-4-(difluoromethyl)nicotinate is unique due to the presence of both bromine and difluoromethyl groups on the nicotinate scaffold. This combination imparts specific chemical and biological properties that can be leveraged in various applications, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H8BrF2NO2

Molecular Weight

280.07 g/mol

IUPAC Name

ethyl 6-bromo-4-(difluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C9H8BrF2NO2/c1-2-15-9(14)6-4-13-7(10)3-5(6)8(11)12/h3-4,8H,2H2,1H3

InChI Key

RRNUGZCPFPFCSA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1C(F)F)Br

Origin of Product

United States

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